

Introduction: The Significance of the Substituted Piperidine Scaffold

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Compound of Interest

Compound Name: *3-Hydroxy-1-methylpiperidine*

CAS No.: 3554-74-3

Cat. No.: B1294512

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The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. **3-Hydroxy-1-methylpiperidine**, a simple yet important derivative, serves as a key building block for more complex molecules, including ligands for nicotinic acetylcholine receptors and various central nervous system agents^[1]. Accurate structural elucidation of such intermediates is paramount to ensure the integrity and purity of the final active pharmaceutical ingredient (API).

This guide, written from the perspective of a senior application scientist, provides a detailed analysis of **3-Hydroxy-1-methylpiperidine** using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind spectral features, offering insights honed from field experience. Furthermore, we will objectively compare the capabilities of NMR with alternative analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy, providing a holistic view for researchers in drug development and quality control.

Structural Elucidation by Nuclear Magnetic Resonance (NMR)

NMR spectroscopy stands as the gold standard for the unambiguous determination of molecular structure in solution. It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like **3-Hydroxy-1-methylpiperidine**, which possesses a chiral center and a conformationally dynamic ring system, NMR is uniquely powerful.

Below is the annotated structure of **3-Hydroxy-1-methylpiperidine**. The numbering convention used here will be applied throughout the spectral analysis.

Caption: Numbering scheme for **3-Hydroxy-1-methylpiperidine**.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum of **3-Hydroxy-1-methylpiperidine** is complex due to the rigid, chair-like conformation of the piperidine ring and the presence of a stereocenter at the C-3 position. This chirality renders the geminal protons on the adjacent methylene groups (C-2, C-4) diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings. The spectrum exhibits broad, overlapping multiplets, which is characteristic of such cyclic systems.

Experimental Protocol: ¹H NMR Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **3-Hydroxy-1-methylpiperidine** and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for many organic molecules due to its good dissolving power and relatively clean spectral window.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm).
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength is advantageous for resolving the complex multiplets observed in this molecule.

- Parameters: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to achieve a good signal-to-noise ratio.

Interpretation of the ^1H NMR Spectrum

The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms and the conformational arrangement (axial vs. equatorial) of the protons.

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Notes
H-3	~3.73	Broad Multiplet	This proton is attached to the carbon bearing the hydroxyl group, shifting it significantly downfield. It couples to the protons on C-2 and C-4, resulting in a complex multiplet.
OH	Variable (e.g., ~2.7)	Broad Singlet	The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet that can be exchanged with D ₂ O.
H-2, H-6	~2.1 - 2.7	Multiplet	These protons are adjacent to the electron-withdrawing nitrogen atom and are shifted downfield. The signals are complex due to diastereotopicity and coupling to adjacent protons.
N-CH ₃	~2.25	Singlet	The three protons of the N-methyl group are equivalent and

appear as a sharp singlet, as there are no adjacent protons to couple with.

H-4, H-5

~1.3 - 1.8

Multiplet

These methylene protons are furthest from the heteroatoms and thus appear most upfield. Their signals are also complex and overlapping due to spin-spin coupling.

Note: The chemical shift values are approximate and based on typical data found in spectral databases[2]. Precise values can vary slightly based on experimental conditions.

Part 2: ^{13}C NMR Spectral Analysis

The ^{13}C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. With proton decoupling, each unique carbon atom appears as a single line, simplifying the spectrum considerably compared to the ^1H NMR.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: The same sample prepared for ^1H NMR analysis can be used.
- Data Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum on the same spectrometer.
- Parameters: A larger number of scans (e.g., 1024 or more) is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope. A wider spectral width is also used. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

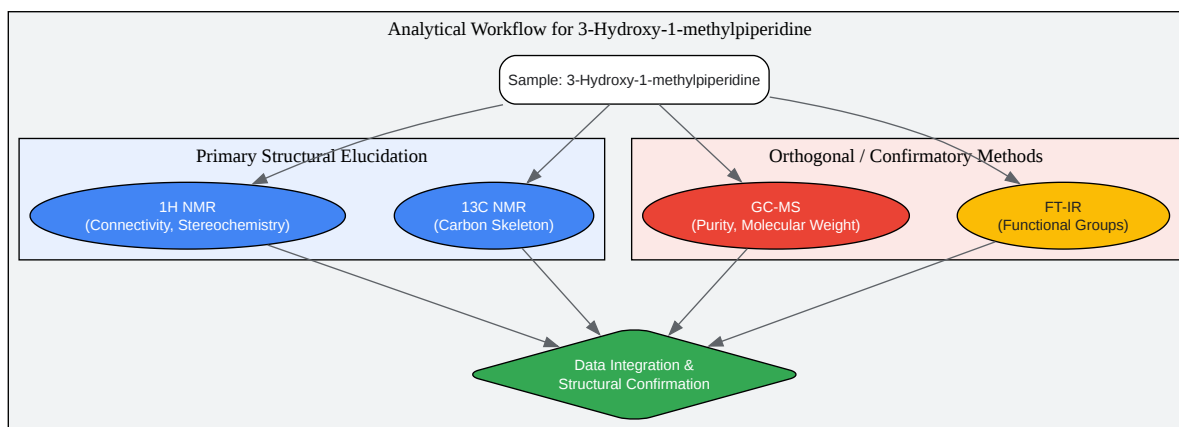
Interpretation of the ^{13}C NMR Spectrum

Assignment	Chemical Shift (δ , ppm)	Notes
C-3	~67.1	The carbon atom bonded to the electronegative hydroxyl group is the most deshielded of the ring carbons and appears furthest downfield.
C-2	~62.9	This carbon is adjacent to the nitrogen atom, resulting in a significant downfield shift.
C-6	~56.4	Also adjacent to the nitrogen, but its chemical shift can differ from C-2 due to the influence of the C-3 hydroxyl group's orientation.
N-CH ₃	~46.3	The N-methyl carbon signal appears in a typical region for N-alkyl groups.
C-5	~34.8	A standard aliphatic piperidine carbon.
C-4	~25.5	The second aliphatic carbon, typically appearing upfield.

Note: The chemical shift values are approximate and based on typical data found in spectral databases[2][3].

Comparative Analysis: NMR vs. Other Techniques

While NMR is unparalleled for detailed structural elucidation, a comprehensive analysis in a drug development setting often involves orthogonal techniques for confirmation of identity, purity, and functional groups.



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Caption: A typical analytical workflow for comprehensive characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry[4].

- Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio.
- Strengths:
 - High Sensitivity: Excellent for detecting trace-level impurities.

- Purity Assessment: The gas chromatogram provides a clear profile of the sample's purity.
- Molecular Weight: The mass spectrum provides the molecular ion peak ($m/z = 115$ for this molecule), confirming the molecular weight[3][5].
- Weaknesses Compared to NMR:
 - Structural Isomers: While GC can separate some isomers, MS fragmentation patterns for closely related isomers can be very similar, making unambiguous identification difficult without reference standards. It cannot provide the detailed connectivity and stereochemical information that NMR does.
 - Degradation: Thermally labile compounds can degrade in the hot GC injector, potentially complicating the analysis.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.
- Injection: Inject 1 μL of the solution into the GC-MS system.
- GC Method: Use a standard capillary column (e.g., HP-5MS). A typical temperature program might start at 60°C, hold for 1-2 minutes, then ramp at 10°C/min to 280°C[4].
- MS Method: Use standard Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 30 to 350. The resulting fragmentation pattern can be compared to library data for identification[6].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.

- Principle: The molecule is irradiated with infrared light, and the absorption of energy at specific frequencies corresponds to the vibrations (stretching, bending) of its chemical bonds.

- Strengths:
 - Functional Group Identification: Provides a quick and definitive confirmation of key functional groups. For **3-Hydroxy-1-methylpiperidine**, key absorbances would be a broad O-H stretch ($\sim 3300\text{-}3500\text{ cm}^{-1}$), C-H stretches ($\sim 2800\text{-}3000\text{ cm}^{-1}$), and C-N and C-O stretches in the fingerprint region ($1000\text{-}1300\text{ cm}^{-1}$)[3].
 - Speed and Simplicity: Analysis is very fast, often taking less than a minute.
- Weaknesses Compared to NMR:
 - Lack of Connectivity Information: FT-IR confirms the presence of building blocks (the functional groups) but provides no information on how they are connected. It cannot distinguish between isomers like **3-Hydroxy-1-methylpiperidine** and 4-Hydroxy-1-methylpiperidine[7].

Technique	Information Provided	Strengths	Limitations
^1H & ^{13}C NMR	Detailed molecular structure, atom connectivity, stereochemistry, quantitative analysis.	Unambiguous structure elucidation; non-destructive.	Lower sensitivity than MS; complex spectra can be challenging to interpret.
GC-MS	Component separation, molecular weight, fragmentation pattern, purity analysis.	High sensitivity; excellent for purity and identifying known compounds via library search[5].	Limited isomeric differentiation; risk of thermal degradation.
FT-IR	Presence of functional groups.	Fast, simple, non-destructive.	Provides no information on molecular connectivity or isomerism[3].

Conclusion for the Practicing Scientist

For the definitive structural characterization of **3-Hydroxy-1-methylpiperidine**, NMR spectroscopy is the indispensable primary technique. It is the only single method that provides a complete picture of atomic connectivity and the nuanced stereochemical relationships that arise from the molecule's cyclic and chiral nature.

However, in a regulated drug development environment, a multi-technique approach is crucial for a robust analytical package. GC-MS serves as an excellent orthogonal method for confirming molecular weight and assessing purity with high sensitivity. FT-IR provides a rapid and inexpensive check for the presence of the required functional groups. Together, these three techniques form a self-validating system, where the detailed structural map from NMR is confirmed by the molecular weight and purity data from GC-MS and the functional group information from FT-IR, ensuring the highest level of confidence in the material's identity and quality.

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